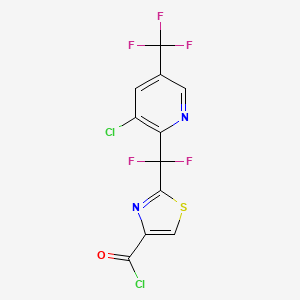

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride

CAS No.: 1823183-05-6

Cat. No.: VC2752477

Molecular Formula: C11H3Cl2F5N2OS

Molecular Weight: 377.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823183-05-6 |

|---|---|

| Molecular Formula | C11H3Cl2F5N2OS |

| Molecular Weight | 377.1 g/mol |

| IUPAC Name | 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1,3-thiazole-4-carbonyl chloride |

| Standard InChI | InChI=1S/C11H3Cl2F5N2OS/c12-5-1-4(11(16,17)18)2-19-7(5)10(14,15)9-20-6(3-22-9)8(13)21/h1-3H |

| Standard InChI Key | YEXDHCTXPOIZGX-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Cl)C(C2=NC(=CS2)C(=O)Cl)(F)F)C(F)(F)F |

| Canonical SMILES | C1=C(C=NC(=C1Cl)C(C2=NC(=CS2)C(=O)Cl)(F)F)C(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Features

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride possesses a complex molecular structure containing multiple heterocyclic rings and functional groups. The compound features a thiazole ring connected to a pyridine ring through a difluoromethyl bridge. The pyridine ring contains a chloro substituent at position 3 and a trifluoromethyl group at position 5, while the thiazole ring carries a carbonyl chloride group at position 4 . This arrangement of functional groups creates a molecule with multiple reactive sites and specific three-dimensional characteristics that influence its chemical behavior and biological interactions.

The trifluoromethyl group in the pyridine ring is particularly significant as it enhances the compound's stability and lipophilicity. Trifluoromethyl-substituted pyridines (TFMP) have distinct physicochemical properties compared to their non-fluorinated counterparts, including differences in hydrophobic constants. For example, 3-(trifluoromethyl)pyridine has a hydrophobic constant of 1.7, whereas benzotrifluoride has a value of 3.0 . These differences can provide TFMP-containing compounds with advantages such as novel biological activity, lower toxicity, and improved selectivity in various applications.

Physical and Chemical Properties

While specific physical property data for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride is limited in the provided research materials, several properties can be inferred based on its structural components. The compound likely exists as a solid at room temperature due to its molecular weight and structural complexity. The presence of halogenated groups, particularly the fluorine and chlorine atoms, contributes to the compound's chemical stability and reactivity profile.

The carbonyl chloride group represents a highly reactive functional group that can readily undergo nucleophilic substitution reactions, making this compound useful as an intermediate in organic synthesis. The presence of the trifluoromethyl group typically enhances lipophilicity and metabolic stability, which are important considerations in pharmaceutical applications . Additionally, the difluoromethyl bridge between the heterocyclic rings likely influences the compound's conformational flexibility and binding interactions with biological targets.

Table 1: Estimated Physical and Chemical Properties of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride

Synthesis Methods and Production

Synthetic Routes

Applications and Biological Activity

Research Applications

As a complex heterocyclic compound with multiple functional groups, 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride may serve as a valuable synthetic intermediate in organic chemistry research. The carbonyl chloride group provides a reactive site for various transformations, including amide formation, ester synthesis, and other nucleophilic substitution reactions.

The compound might also find applications in medicinal chemistry research as a building block for the creation of compound libraries or as a scaffold for structure-activity relationship studies. Its structural complexity and the presence of pharmacologically relevant moieties make it potentially valuable for investigating novel bioactive compounds and drug candidates.

Related Compounds and Comparative Analysis

Structural Analogues

One significant structural analogue to 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride is 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid. This related compound shares several structural features with our target compound, including the 3-chloro-5-(trifluoromethyl)pyridin-2-yl and thiazole-4-carboxylic acid moieties, but lacks the difluoromethyl bridge and has a carboxylic acid group instead of a carbonyl chloride.

The comparative properties of these compounds are summarized in Table 2 below:

Table 2: Comparison of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride and Related Compounds

| Property | 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride | 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid |

|---|---|---|

| Chemical Structure | Contains difluoromethyl bridge and carbonyl chloride group | Lacks difluoromethyl bridge; contains carboxylic acid group |

| Molecular Formula | Not specified in available data | C10H4ClF3N2O2S |

| Molecular Weight | Not specified in available data | 308.66 g/mol |

| CAS Number | Not specified in available data | 1823182-71-3 |

| Reactivity | Highly reactive due to carbonyl chloride group | Less reactive than carbonyl chloride; typical carboxylic acid reactivity |

| Applications | Potential intermediate in organic synthesis; research applications | Potential in medicinal chemistry; antimicrobial and anticancer activities |

Functional Comparison with Trifluoromethylpyridine Derivatives

The trifluoromethylpyridine (TFMP) component present in 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride contributes significantly to its chemical properties. TFMP derivatives differ from their non-fluorinated counterparts in several important aspects, including hydrophobicity, metabolic stability, and biological activity profiles.

Comparing TFMP with benzotrifluoride, there is a significant difference in the hydrophobic constant (e.g., 3-(trifluoromethyl)pyridine 1.7 versus benzotrifluoride 3.0), which can provide TFMP-containing compounds with advantages such as novel biological activity, lower toxicity, and improved systemic and/or selective properties . These characteristics make TFMP-containing compounds particularly valuable in the development of agrochemicals and pharmaceuticals.

Other TFMP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), are widely used as chemical intermediates in the synthesis of crop-protection products and have high commercial demand . The presence of the chloro substituent at position 3 of the pyridine ring in our target compound is another structural feature shared with 2,3,5-DCTF, suggesting potential similar applications in agrochemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume